molecular formula C10H15IO B6212188 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane CAS No. 2751702-72-2

3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane

Cat. No.: B6212188
CAS No.: 2751702-72-2
M. Wt: 278.1
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Description

3-({3-iodobicyclo[111]pentan-1-yl}methyl)-3-methyloxetane is a complex organic compound characterized by its unique bicyclic structure and the presence of an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclo[1.1.1]pentane core can be synthesized through a series of cyclization reactions. For instance, starting from a suitable diene, a [2+2] cycloaddition reaction can be employed to form the bicyclic structure.

    Introduction of the Iodine Atom: The iodine atom can be introduced via halogenation reactions. For example, the bicyclic core can be treated with iodine and a suitable oxidizing agent to achieve iodination.

    Attachment of the Oxetane Ring: The final step involves the formation of the oxetane ring. This can be achieved through a ring-closing reaction, where a suitable precursor undergoes cyclization to form the oxetane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reduction reactions can be employed to reduce the iodine atom to a less reactive species or to modify other functional groups in the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used as a building block for the synthesis of drug candidates with potential therapeutic effects.

    Materials Science: The compound’s bicyclic structure and reactivity make it suitable for the development of novel materials, such as polymers and advanced composites.

    Chemical Biology: The compound can be used as a probe or tool in chemical biology studies to investigate biological processes and molecular interactions.

    Organic Synthesis: The compound’s reactivity and functional groups make it a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

Mechanism of Action

The mechanism of action of 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane depends on its specific application and the target molecules involved. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The molecular pathways involved can vary widely depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane include:

    Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate: This compound shares the bicyclic core and iodine atom but differs in the functional groups attached.

    Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate: Another similar compound with a different functional group arrangement.

    3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane: This compound has a similar structure but with an oxolane ring instead of an oxetane ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of the bicyclic core, iodine atom, and oxetane ring. This combination imparts distinct reactivity and properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

2751702-72-2

Molecular Formula

C10H15IO

Molecular Weight

278.1

Purity

95

Origin of Product

United States

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